molecular formula C16H14BrN3O5 B11552472 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11552472
M. Wt: 408.20 g/mol
InChI Key: KRTJIYVAFBAQKX-GIJQJNRQSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromo-substituted methoxyphenoxy group and a nitrophenylmethylidene hydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 4-bromo-2-methoxyphenoxy intermediate, which is then reacted with acetohydrazide under specific conditions to form the desired product. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-24-15-8-12(17)6-7-14(15)25-10-16(21)19-18-9-11-4-2-3-5-13(11)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

KRTJIYVAFBAQKX-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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